molecular formula C12H15ClN4O B15057661 4-Chloro-6-(1-ethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine

4-Chloro-6-(1-ethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine

Cat. No.: B15057661
M. Wt: 266.73 g/mol
InChI Key: FINLFCYUPDSOEY-UHFFFAOYSA-N
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Description

4-Chloro-6-(1-ethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely studied for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(1-ethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor, such as a β-diketone, the pyrimidine ring can be formed through cyclization reactions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the Pyrazole Moiety: The pyrazole ring can be introduced through condensation reactions with hydrazines.

    Alkylation: The methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the pyrazole ring.

    Reduction Products: Reduced forms of the pyrimidine or pyrazole rings.

    Substitution Products: Compounds where the chloro group is replaced by other functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(1-ethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine
  • 4-Chloro-6-(1-ethyl-1H-pyrazol-4-yl)-2-(1-ethoxyethyl)pyrimidine
  • 4-Chloro-6-(1-ethyl-1H-pyrazol-4-yl)-2-(1-methoxypropyl)pyrimidine

Uniqueness

4-Chloro-6-(1-ethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the chloro group and the specific positioning of the pyrazole and methoxyethyl groups can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H15ClN4O

Molecular Weight

266.73 g/mol

IUPAC Name

4-chloro-6-(1-ethylpyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine

InChI

InChI=1S/C12H15ClN4O/c1-4-17-7-9(6-14-17)10-5-11(13)16-12(15-10)8(2)18-3/h5-8H,4H2,1-3H3

InChI Key

FINLFCYUPDSOEY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=CC(=NC(=N2)C(C)OC)Cl

Origin of Product

United States

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